Analytical Accuracy: +7 Da Mass Shift Enables Clear MS Resolution from Unlabeled D-Mannose
D-Mannose-d7 provides a distinct mass shift of +7 Da compared to the unlabeled analyte, D-mannose (MW 180.16 g/mol). This separation is critical for MS-based quantification. In contrast, a partially deuterated analog like D-mannose-d5 (MW 185.18 g/mol) offers a smaller +5 Da shift, which increases the risk of isotopic cross-talk and baseline interference, particularly at low analyte concentrations [1]. The +7 Da shift of D-mannose-d7 is generally considered the minimum recommended difference for robust MS/MS quantification to avoid overlap from the natural M+1, M+2, etc. isotopic distribution of the analyte [2].
| Evidence Dimension | Mass difference from unlabeled D-mannose |
|---|---|
| Target Compound Data | 187.20 g/mol (+7.04 Da shift) |
| Comparator Or Baseline | D-mannose (180.16 g/mol) vs. D-mannose-d5 (185.18 g/mol, +5.02 Da shift) |
| Quantified Difference | +2 Da greater mass shift compared to D-mannose-d5 |
| Conditions | Mass spectrometry (nominal mass difference) |
Why This Matters
The +7 Da mass shift ensures a signal window free from the analyte's natural isotopic envelope, minimizing interference and improving the limit of quantification (LOQ).
- [1] Hudlicky, T., Pitzer, K. K., Stabile, M. R., Thorpe, A. J., & Whited, G. M. (1996). Biocatalytic Syntheses of Protected d-Mannose-d5, d-Mannose-d7, d-Mannitol-2,3,4,5,6-d5, and d-Mannitol-1,1,2,3,4,5,6,6-d8. The Journal of Organic Chemistry, 61(12), 4151–4153. View Source
- [2] De Leenheer, A. P., & Thienpont, L. M. (1992). Applications of isotope dilution-mass spectrometry in clinical chemistry, pharmacokinetics, and toxicology. Mass Spectrometry Reviews, 11(4), 249-307. View Source
